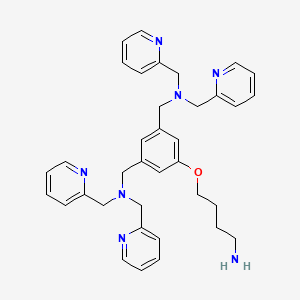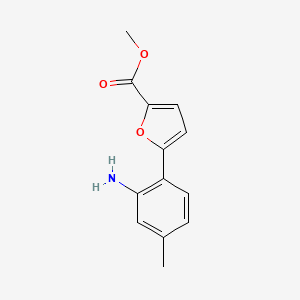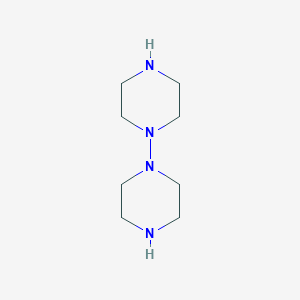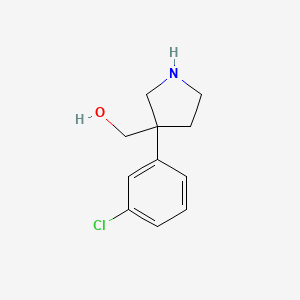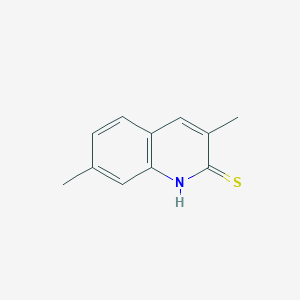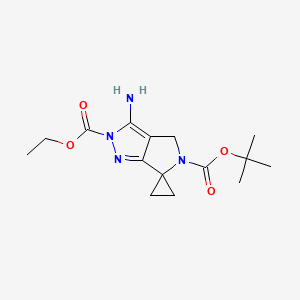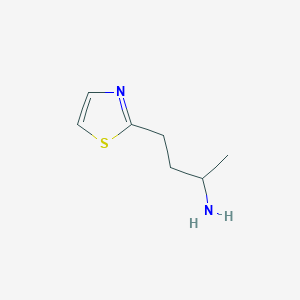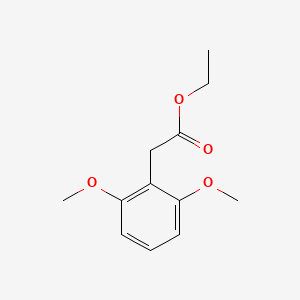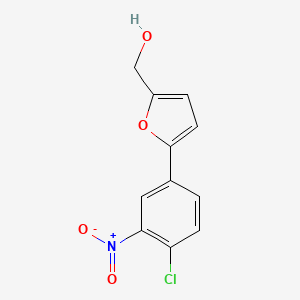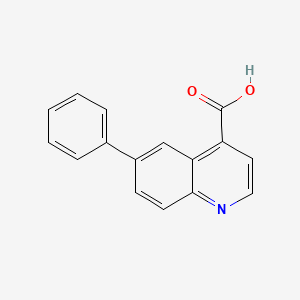
6-Phenylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that has garnered significant attention due to its diverse pharmacological and industrial applications. The compound consists of a quinoline ring system substituted with a phenyl group at the 6-position and a carboxylic acid group at the 4-position. This structural configuration imparts unique chemical and biological properties to the compound, making it a valuable entity in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-phenylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent oxidation to yield the desired product. Another method involves the Friedländer synthesis, where 2-aminobenzophenone reacts with an α,β-unsaturated carbonyl compound under acidic conditions to form the quinoline ring system .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and green chemistry approaches, including solvent-free reactions and microwave-assisted synthesis, are employed to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 6-Phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: The compound can be reduced to form quinoline-4-carboxylic acid alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions include various substituted quinoline-4-carboxylic acid derivatives, which exhibit diverse chemical and biological properties .
Aplicaciones Científicas De Investigación
6-Phenylquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit histone deacetylases, leading to the modulation of gene expression and induction of apoptosis in cancer cells. Additionally, it can interact with microbial enzymes, disrupting their function and inhibiting microbial growth .
Comparación Con Compuestos Similares
- 2-Phenylquinoline-4-carboxylic acid
- 4-Hydroxyquinoline-4-carboxylic acid
- 7-Chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid
Comparison: 6-Phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-phenylquinoline-4-carboxylic acid, the 6-phenyl derivative exhibits different reactivity and biological activity. The presence of additional substituents, such as halogens or hydroxyl groups, in similar compounds can further modulate their properties and applications .
Propiedades
Fórmula molecular |
C16H11NO2 |
|---|---|
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
6-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H11NO2/c18-16(19)13-8-9-17-15-7-6-12(10-14(13)15)11-4-2-1-3-5-11/h1-10H,(H,18,19) |
Clave InChI |
BAHAQHNXBOUTIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=CN=C3C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


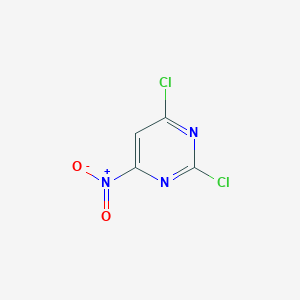
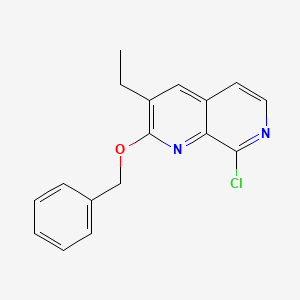
![2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B11766832.png)
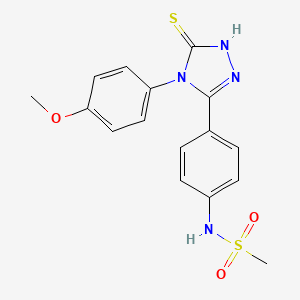
![4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine](/img/structure/B11766839.png)
